molecular formula C5H9FN2O B8139772 5-(Fluoromethyl)-2-piperazinone

5-(Fluoromethyl)-2-piperazinone

Cat. No.: B8139772
M. Wt: 132.14 g/mol
InChI Key: UVZQNMGXEGDJSS-UHFFFAOYSA-N
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Description

5-(Fluoromethyl)-2-piperazinone is a fluorinated organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluoromethyl)-2-piperazinone typically involves the fluoromethylation of piperazinone derivatives. One common method is the reaction of piperazinone with fluoromethylating agents such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of fluoromethyl sulfonium ylides, which can transfer the fluoromethyl group to the piperazinone ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Fluoromethyl)-2-piperazinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with nucleophiles replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)-2-piperazinone involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes and proteins, affecting their activity and function. The compound may inhibit or activate certain pathways, depending on the context of its use . The exact molecular targets and pathways involved are still under investigation, but the presence of the fluorine atom is known to enhance binding affinity and selectivity .

Properties

IUPAC Name

5-(fluoromethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2O/c6-1-4-2-8-5(9)3-7-4/h4,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZQNMGXEGDJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)N1)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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